molecular formula C8H11Cl6O5P B12557043 Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester CAS No. 187099-13-4

Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester

Katalognummer: B12557043
CAS-Nummer: 187099-13-4
Molekulargewicht: 430.9 g/mol
InChI-Schlüssel: VCVATLIUTMJMTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester is a chemical compound characterized by its unique structure, which includes both acetic acid and phosphinyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Eigenschaften

CAS-Nummer

187099-13-4

Molekularformel

C8H11Cl6O5P

Molekulargewicht

430.9 g/mol

IUPAC-Name

ethyl 2-[bis(2,2,2-trichloroethoxy)phosphoryl]acetate

InChI

InChI=1S/C8H11Cl6O5P/c1-2-17-6(15)3-20(16,18-4-7(9,10)11)19-5-8(12,13)14/h2-5H2,1H3

InChI-Schlüssel

VCVATLIUTMJMTH-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CP(=O)(OCC(Cl)(Cl)Cl)OCC(Cl)(Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester typically involves the reaction of acetic acid with bis(2,2,2-trichloroethoxy)phosphinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of acetic acid and the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically performed with hydrochloric acid or sodium hydroxide as catalysts.

    Substitution: Common nucleophiles include amines and thiols, often under mild conditions to prevent decomposition.

Major Products Formed

    Hydrolysis: Acetic acid and 2,2,2-trichloroethanol.

    Substitution: Products vary depending on the nucleophile used, but generally include substituted phosphinyl esters.

Wissenschaftliche Forschungsanwendungen

Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester is utilized in various scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphinyl-containing compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphinyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetic acid, [bis(2,2,2-trifluoroethoxy)phosphinyl]-, ethyl ester: Similar structure but with trifluoroethoxy groups instead of trichloroethoxy groups.

    Acetic acid, [bis(2,2,2-trifluoroethoxy)phosphinyl]-, 1,1-dimethylethyl ester: Contains a dimethylethyl ester group instead of an ethyl ester group.

Uniqueness

Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester is unique due to the presence of trichloroethoxy groups, which impart distinct chemical properties such as increased reactivity and potential biological activity compared to its trifluoroethoxy counterparts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.